Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a methoxy group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, followed by functional group transformations to introduce the amino and methoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reagents is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate: Lacks the tetrahydro component, leading to different chemical and biological properties.
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-acetate: Similar structure but with an acetate group instead of a carboxylate group, affecting its reactivity and solubility.
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-sulfonate: Contains a sulfonate group, which can significantly alter its chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (commonly referred to as EAMT) is a chemical compound with intriguing biological properties. This article delves into its structural characteristics, synthesis, and potential pharmacological activities, particularly focusing on its neuropharmacological effects and interactions with neurotransmitter receptors.
Structural Characteristics
EAMT has the molecular formula C12H17NO4 and a molecular weight of approximately 239.27 g/mol. Its structure features a tetrahydrobenzofuran core that is fused with a methoxy group and an amino group, which are crucial for its biological activity. The following table summarizes its key structural features:
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₇N O₄ |
Molecular Weight | 239.27 g/mol |
Functional Groups | Amino, Methoxy, Ethyl Ester |
Core Structure | Tetrahydrobenzofuran |
Synthesis
The synthesis of EAMT typically involves multi-step organic reactions that may vary based on the desired yield and purity. The synthetic pathways often include the formation of the benzofuran ring followed by the introduction of the amino and methoxy groups. Specific methodologies can be referenced in detailed organic chemistry literature.
Neuropharmacological Effects
Research indicates that EAMT may exhibit significant neuropharmacological properties. Its structural similarity to other psychoactive compounds suggests potential interactions with neurotransmitter receptors, particularly:
- GABA Receptors : EAMT may act as a modulator of GABAergic transmission, potentially exhibiting anxiolytic or sedative effects.
- Serotonin Receptors : Preliminary studies suggest possible interactions with serotonin receptors, which could influence mood and anxiety levels.
These interactions are critical for understanding the therapeutic potential of EAMT in treating conditions such as anxiety disorders and depression.
Case Studies and Research Findings
- GABAergic Activity : A study demonstrated that compounds with similar structures to EAMT showed enhanced binding affinity to GABA receptors. This suggests that EAMT could similarly influence GABAergic activity, leading to sedative effects in vivo .
- Antioxidant Properties : Another research effort highlighted the antioxidant capacity of related benzofuran derivatives, indicating that EAMT might also possess protective effects against oxidative stress .
- Antimicrobial Activity : EAMT has been explored for its antimicrobial properties. Studies have shown that related compounds exhibit significant inhibitory effects against various pathogens, suggesting a broader spectrum of biological activity .
Comparative Analysis with Similar Compounds
The unique structural features of EAMT set it apart from other similar compounds. The following table compares EAMT with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate | C₁₂H₁₅N O₄ | Lacks methoxy group; potential differences in activity |
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₂H₁₅N O₄S | Contains thiophene; unique electronic properties |
Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | C₁₄H₁₉N O₄ | Dimethyl substitution affects steric hindrance |
The comparative analysis illustrates how EAMT's specific combination of functional groups may influence its pharmacological profile differently than other compounds.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h7H,3-6,13H2,1-2H3 |
InChI Key |
ZLUCJKBXCQFPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC(C2)OC)N |
Origin of Product |
United States |
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